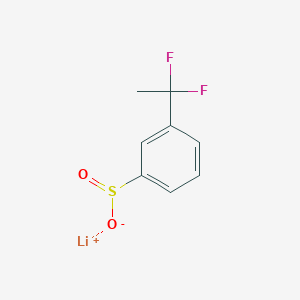
Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate is a chemical compound with the molecular formula C8H9F2LiO2S and a molecular weight of 214.15 g/mol . This compound is characterized by the presence of a lithium ion, a difluoroethyl group, and a benzene ring with a sulfinate group attached. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate typically involves the reaction of 3-(1,1-difluoroethyl)benzene-1-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction equipment to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Various reduced forms depending on the reducing agent and conditions.
Substitution: Compounds with different functional groups replacing the difluoroethyl group.
Scientific Research Applications
Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, while the difluoroethyl and sulfinate groups contribute to the compound’s reactivity and binding affinity. These interactions can affect cellular signaling pathways, enzyme activities, and other molecular functions .
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfonate
- Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinamide
- Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfonamide
Uniqueness
Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical reactivity compared to sulfonate and sulfonamide derivatives. This uniqueness makes it valuable for specific applications where different reactivity and binding properties are required .
Properties
IUPAC Name |
lithium;3-(1,1-difluoroethyl)benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S.Li/c1-8(9,10)6-3-2-4-7(5-6)13(11)12;/h2-5H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFSGWRWVWIFEP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1=CC(=CC=C1)S(=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2LiO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-1-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2455860.png)
![2-[(2-bromophenyl)methyl]pyrrolidine](/img/structure/B2455862.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenylacetamide](/img/structure/B2455864.png)


![4-benzoyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2455867.png)



![1-(4-Fluorophenyl)-4-[[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2455874.png)
![4-Oxa-1-azabicyclo[3.3.1]nonan-6-one](/img/structure/B2455875.png)
![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2455876.png)
![Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B2455879.png)

